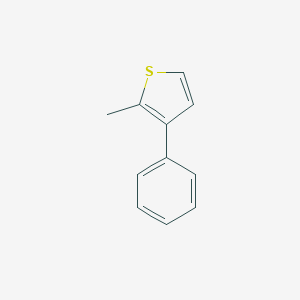

2-Methyl-3-phenylthiophene

説明

Structure

3D Structure

特性

IUPAC Name |

2-methyl-3-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEDCCWCCIETGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379515 | |

| Record name | 2-methyl-3-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16939-16-5 | |

| Record name | 2-methyl-3-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 3 Phenylthiophene and Its Congeners

Direct Synthesis Routes to 2-Methyl-3-phenylthiophene

Direct synthetic pathways to this compound often involve the strategic manipulation of precursor molecules to form the desired substituted thiophene (B33073) ring.

Decarboxylation Approaches

One potential, though less commonly detailed, route to this compound is through the decarboxylation of a corresponding carboxylic acid derivative, such as this compound-5-carboxylic acid. This method relies on the removal of a carboxyl group, often facilitated by heat or a catalyst. ajol.info The synthesis of the necessary carboxylic acid precursors can be achieved through various means, including the Fiesselmann thiophene synthesis. ajol.info

General Thiophene Ring Construction Relevant to Phenyl- and Methyl-Substituted Thiophenes

Several classical and modern synthetic reactions provide access to the thiophene core and can be adapted to produce phenyl- and methyl-substituted congeners. These methods are fundamental in heterocyclic chemistry and offer versatility in introducing a variety of substituents.

Gewald Reaction Derivatives

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. umich.eduresearchgate.netbohrium.com While the classic Gewald reaction yields 2-aminothiophenes, modifications and subsequent reactions can lead to other substituted thiophenes. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester, malononitrile, or cyanoacetamide in the presence of elemental sulfur and a base. umich.eduresearchgate.nettubitak.gov.trresearchgate.net By selecting appropriate starting materials, such as a phenyl-substituted ketone, it is possible to construct a thiophene ring with a phenyl substituent. Further functionalization or modification of the resulting aminothiophene can then be performed to achieve the desired substitution pattern. For instance, a stepwise Gewald reaction has been developed for the synthesis of substituted 4-aryl-3-cyano-2-aminothiophenes. tubitak.gov.tr

| Starting Materials | Catalyst/Reagent | Product Type |

| Aryl methyl ketones, Malononitrile | - | Crotononitriles |

| Crotononitriles | N-Bromosuccinimide | Bromocrotononitriles |

| Bromocrotononitriles | Sodium Hydrosulfide | 4-Aryl-3-cyano-2-aminothiophenes |

Fiesselmann Thiophene Synthesis

The Fiesselmann thiophene synthesis is a versatile method for preparing substituted thiophenes, particularly hydroxy- and aminothiophenes. wikipedia.org The reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid or its derivatives in the presence of a base. wikipedia.orgderpharmachemica.com This approach has been extended to the synthesis of various substituted thiophenes, including those with aryl groups. acs.orgrsc.org A variation of this synthesis can start from a β-ketoester and thioglycolic acid. wikipedia.org By employing precursors with phenyl and methyl functionalities, this method can be adapted to create the this compound scaffold. For example, ynone trifluoroborate salts can undergo a base-promoted condensation with alkylthiols to generate thiophene boronates with complete regiocontrol. core.ac.uk

| Reactants | Conditions | Product |

| Ynone trifluoroborate salts, Alkylthiols | Base | Thiophene boronates |

| 3-Chloro-2-(hetero)aroylbenzo[b]thiophenes, Methyl thioglycolate | DBU, Calcium oxide | Benzo[b]thieno[2,3-d]thiophene derivatives |

Catalytic Thiophene Formation (e.g., Imidazolium (B1220033) Salt Mediated)

Recent advancements in catalysis have introduced new methods for thiophene synthesis. Functionalized imidazolium salts, such as 1,3-bis(carboxymethyl)imidazolium chloride, have been employed as heterogeneous catalysts for the synthesis of 2,4-disubstituted thiophenes from aryl methyl ketones and elemental sulfur. researchgate.netua.estandfonline.com This solvent-free approach offers a more sustainable route to substituted thiophenes. researchgate.netua.es Palladium N-heterocyclic carbene (Pd-NHC) complexes, derived from benzimidazolium salts, have also shown high efficiency in carbon-carbon bond-forming reactions, which are crucial for introducing substituents like the phenyl group onto a thiophene ring. beilstein-journals.orgjove.com

| Reactants | Catalyst | Product |

| Aryl methyl ketones, Elemental sulfur | 1,3-bis(carboxymethyl)imidazolium chloride, Aniline | 2,4-Disubstituted thiophenes |

| 2-n-Butylthiophene, Bromobenzene | Palladium N-heterocyclic carbene complex | 2-n-Butyl-5-phenylthiophene |

Cycloaddition Reactions of Thiocarbonyl Ylides with Dipolarophiles

The [3+2] cycloaddition of thiocarbonyl ylides with various dipolarophiles, such as alkenes and alkynes, provides a powerful and versatile route to dihydro- and tetrahydrothiophenes, which can then be converted to thiophenes. acs.orgacs.orgnih.gov This method allows for the rapid construction of molecular complexity and the installation of multiple substituents. acs.orgacs.org Thiocarbonyl ylides can be generated from various precursors, and their subsequent reaction with an appropriate alkyne dipolarophile can lead to the formation of a substituted thiophene ring. clockss.org This strategy has been utilized in the formal syntheses of pharmaceuticals, highlighting its synthetic utility. acs.orgnih.gov

| 1,3-Dipole | Dipolarophile | Intermediate Product | Final Product |

| Thiocarbonyl ylide | Alkyne | Dihydrothiophene | Thiophene |

| Thiocarbonyl ylide | Alkenes | Tetrahydrothiophene | - |

Advanced Coupling Strategies for Aryl-Thiophene Scaffolds

Modern organic synthesis heavily employs palladium and nickel-catalyzed cross-coupling reactions to form aryl-aryl and aryl-heteroaryl bonds. These strategies are central to the construction of the this compound scaffold, offering high efficiency and functional group tolerance. The primary methods include Kumada, Suzuki-Miyaura, and Stille couplings, each utilizing a distinct organometallic reagent.

The Kumada-Tamao-Corriu coupling is a seminal cross-coupling reaction that utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by a nickel or palladium complex. jk-sci.comorganic-chemistry.orgchem-station.com It was the first transition-metal-catalyzed reaction of its kind to form carbon-carbon bonds. organic-chemistry.org The reaction is advantageous for its use of readily available Grignard reagents and often inexpensive nickel catalysts. chem-station.com

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the organic halide to the metal center (Ni or Pd), followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. chem-station.com

For the synthesis of a this compound-like structure, a typical approach involves the coupling of a phenyl-Grignard reagent with a halogenated 2-methylthiophene (B1210033). Patent literature describes a relevant Kumada coupling that employs a nickel catalyst to link a phenylmagnesium bromide Grignard reagent with 3-bromo-2-methylthiophene, using NiCl₂(dppe) as the catalyst. While effective, the high reactivity of Grignard reagents can limit the reaction's compatibility with base-sensitive functional groups. jk-sci.comchem-station.com

Table 1: Example of Kumada Coupling for a Thiophene Derivative

| Thiophene Substrate | Organometallic Reagent | Catalyst | Product Type |

|---|---|---|---|

| 3-Bromo-2-methylthiophene | Phenylmagnesium bromide | NiCl₂(dppe) | This compound |

Data sourced from patent literature describing related thiophene derivatives.

The Suzuki-Miyaura coupling has become one of the most versatile and widely used methods for C-C bond formation due to its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents. jcu.edu.aunih.gov The reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. nih.gov

A synthetic route to a 2-methyl-5-phenylthiophene (B1588679) analog involves the regioselective Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids. d-nb.info In a direct approach to a related scaffold, 4-bromo-5-methylthiophen-2-ylboronic acid can be coupled with iodobenzene (B50100) using a palladium catalyst. The catalyst system typically consists of a palladium source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like sodium carbonate or potassium carbonate, in a solvent mixture such as DMF/H₂O or THF/H₂O.

Table 2: Representative Suzuki-Miyaura Coupling Conditions for Thiophene Derivatives

| Thiophene Substrate | Boron Reagent | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Bromothiophene | Arylboronic acid | Ni(cod)₂ | K₂CO₃ | DES | Excellent rasayanjournal.co.in |

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 25-76% nih.gov |

| 4-Bromo-5-methylthiophen-2-ylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | Not specified |

DES: Deep Eutectic Solvent

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org A key advantage of Stille reactions is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org The reaction mechanism is similar to other cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

This method is highly effective for synthesizing aryl-thiophenes. For instance, a close analog, 2,4-dimethyl-5-phenylthiophene, can be synthesized via the Stille coupling of 5-bromo-2,4-dimethylthiophene with tributylphenylstannane. The reaction is catalyzed by a palladium complex like Pd₂(dba)₃ in a solvent such as DMF at elevated temperatures. Despite its utility, the toxicity of organotin by-products often leads to the preference for other methods like the Suzuki coupling. organic-chemistry.org

Table 3: Example of Stille Coupling for a Phenylthiophene Derivative

| Thiophene Substrate | Organotin Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 5-Bromo-2,4-dimethylthiophene | Tributylphenylstannane | Pd₂(dba)₃ (1 mol%) | DMF | 100°C | 72% |

Derivatization Strategies of Existing Thiophene Scaffolds Towards this compound Analogs

An alternative to building the thiophene ring from scratch is to functionalize or derivatize a pre-existing thiophene scaffold. This approach allows for the strategic introduction of methyl and phenyl groups onto the thiophene core through a sequence of reactions.

A common strategy begins with the regioselective halogenation of a simple thiophene. For example, 2-methylthiophene can undergo bromination using N-bromosuccinimide (NBS) to produce intermediates like 2-bromo-5-(bromomethyl)thiophene. nih.govd-nb.info This halogenated thiophene then serves as a handle for subsequent cross-coupling reactions, such as a Suzuki coupling with an aryl boronic acid, to introduce the phenyl group. nih.govd-nb.info

Another powerful derivatization technique is lithiation. This method can be used to prepare precursors for cross-coupling reactions. jcu.edu.au A multi-step synthesis for a related compound involves the initial bromination of 2,4-dimethylthiophene (B109970) with NBS. The resulting 5-bromo-2,4-dimethylthiophene is then treated with n-butyllithium at low temperatures to form a highly reactive thienyllithium species. This intermediate can undergo transmetalation with a zinc salt (like ZnCl₂) to generate a more stable organozinc reagent, which is then coupled with an aryl halide (e.g., iodobenzene) in a Negishi-type reaction to afford the final product.

Table 4: Multi-Step Derivatization and Coupling Sequence

| Step | Reaction | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|---|

| 1 | Bromination | 2,4-Dimethylthiophene | N-Bromosuccinimide (NBS) | 5-Bromo-2,4-dimethylthiophene |

| 2 | Lithiation | 5-Bromo-2,4-dimethylthiophene | n-Butyllithium | Thienyllithium species |

| 3 | Transmetalation | Thienyllithium species | ZnCl₂ | Organozinc reagent |

| 4 | Coupling | Organozinc reagent | Iodobenzene, Pd(PPh₃)₄ | 2,4-Dimethyl-5-phenylthiophene |

Advanced Spectroscopic and Structural Characterization of 2 Methyl 3 Phenylthiophene

Vibrational Spectroscopy for Structural Elucidation

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different bonds. For thiophene (B33073) derivatives, IR spectroscopy is particularly useful for identifying the characteristic vibrations of the thiophene ring and its substituents. cardiff.ac.ukosti.gov

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies of 2-methyl-3-phenylthiophene, which can then be compared with experimental data for accurate peak assignment. cardiff.ac.uknih.gov These calculations often show good agreement with experimental values, aiding in the detailed analysis of the molecular structure. cardiff.ac.uk

Table 1: Characteristic IR Absorption Bands for Substituted Thiophenes

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Stretching | 2950 - 2850 |

| C=C (Aromatic Ring) | Stretching | 1600 - 1450 |

| C-S (Thiophene Ring) | Stretching | ~690 |

Note: The exact wavenumbers can vary depending on the specific substitution pattern and molecular environment.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric stretching modes, making it well-suited for studying the carbon backbone of aromatic systems like this compound. cardiff.ac.uksemi.ac.cn

The intensity of the C=C stretching vibration in the Raman spectrum is a notable feature for unsaturated polymers and can be used to study polymerization processes. semi.ac.cn In the context of this compound, Raman spectroscopy can provide insights into the conformational structure and has been used to study the reaction pathways of similar model compounds in their photoexcited states. researchgate.netdntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and stereochemistry of organic molecules. libretexts.org By analyzing the chemical shifts and coupling patterns of atomic nuclei, a detailed picture of the molecular structure can be constructed.

¹H NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. ucl.ac.uk

In this compound, distinct signals are expected for the protons of the methyl group, the phenyl group, and the thiophene ring. The protons on the thiophene ring will have characteristic chemical shifts and coupling constants that can help to confirm the substitution pattern. For instance, in a related compound, 2-methyl-5-nitro-3-phenylthiophene (B15452433), the methyl protons appear as a singlet around δ 2.45 ppm, the aromatic protons of the phenyl group as a multiplet between δ 7.25 and 7.60 ppm, and the lone thiophene proton as a singlet at δ 7.90 ppm. vulcanchem.com

Table 2: Representative ¹H NMR Chemical Shifts for Substituted Thiophenes

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Protons (-CH₃) | 2.0 - 2.5 | Singlet |

| Thiophene Ring Protons | 6.5 - 8.0 | Doublet, Multiplet |

| Phenyl Ring Protons | 7.0 - 7.6 | Multiplet |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can be influenced by the solvent used. carlroth.com

¹³C NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. docbrown.info

For this compound, separate signals are expected for the methyl carbon, the carbons of the thiophene ring, and the carbons of the phenyl group. The chemical shifts of the thiophene ring carbons are particularly informative for confirming the positions of the substituents. In 2-methyl-5-nitro-3-phenylthiophene, the methyl carbon appears at approximately δ 15.2 ppm, while the aromatic carbons resonate in the range of δ 123.5–138.7 ppm. vulcanchem.com

Table 3: Representative ¹³C NMR Chemical Shifts for Substituted Thiophenes

| Carbon Environment | Chemical Shift (δ, ppm) |

| Methyl Carbon (-CH₃) | 15 - 25 |

| Thiophene Ring Carbons | 120 - 145 |

| Phenyl Ring Carbons | 125 - 140 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS).

Two-Dimensional (2D) NMR Techniques for Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule, which is crucial for unambiguous structural assignment. numberanalytics.commnstate.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. numberanalytics.com Cross-peaks in a COSY spectrum reveal the ¹H-¹H spin-spin coupling networks within the molecule, helping to trace out the connectivity of the proton-bearing fragments. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. numberanalytics.com This allows for the direct assignment of protons to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com HMBC is particularly valuable for establishing the connectivity across quaternary carbons and for linking different spin systems together, thereby providing a complete picture of the molecular framework. libretexts.org

By combining the information from these 1D and 2D NMR experiments, the complete and unambiguous structure of this compound can be determined.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₁₀S, the expected exact mass and molecular ion peak (M⁺) would be a key piece of data for its identification.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak would confirm the molecular weight of approximately 174.26 g/mol . The subsequent fragmentation would provide insights into the molecule's structure. General principles of mass spectrometry suggest that fragmentation of this compound would likely involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion peak at M-15.

Cleavage of the phenyl group (•C₆H₅): This would lead to a fragment ion peak at M-77.

Fragmentation of the thiophene ring: The stable aromatic thiophene ring might undergo complex fragmentation, including the loss of sulfur-containing fragments.

However, without experimental data, a precise fragmentation table cannot be constructed. Research on closely related compounds, such as substituted phenylthiophenes, confirms that mass spectrometry is routinely used to verify their structures, but this data cannot be directly extrapolated to the parent compound with scientific accuracy. researchgate.net

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| Predicted Fragment | Mass-to-Charge Ratio (m/z) | Notes |

|---|---|---|

| [C₁₁H₁₀S]⁺ | ~174.26 | Molecular Ion (M⁺) |

| [C₁₀H₇S]⁺ | ~159.03 | Loss of a methyl group (M-15) |

| [C₅H₅S]⁺ | ~97.01 | Loss of the phenyl group (M-77) |

Note: This table is based on theoretical fragmentation patterns and has not been confirmed by experimental data for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties.

A crystallographic study of this compound would reveal:

The crystal system (e.g., monoclinic, orthorhombic).

The space group.

The dimensions of the unit cell (a, b, c, α, β, γ).

The planarity of the thiophene and phenyl rings.

The torsion angle between the thiophene and phenyl rings.

Intermolecular packing forces in the solid state, such as π-π stacking or C-H···π interactions.

While crystal structures for many complex derivatives of phenylthiophene have been determined and reported, a search of crystallographic databases reveals no deposited crystal structure for the specific compound this compound. acs.orgkaimosi.com Therefore, a data table detailing its crystallographic parameters cannot be provided.

Table 2: Required Parameters from X-ray Crystallography for this compound

| Parameter | Data to be Determined |

|---|---|

| Crystal System | e.g., Triclinic, Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P-1, P2₁/c, etc. |

| Unit Cell Dimensions | a (Å), b (Å), c (Å), α (°), β (°), γ (°) |

| Volume (V) | ų |

| Molecules per unit cell (Z) | Integer value |

| Calculated Density (ρ) | g/cm³ |

| Phenyl-Thiophene Torsion Angle | Degrees (°) |

Note: This table represents the data that would be obtained from an X-ray crystallography experiment, which is currently unavailable for this compound.

Theoretical and Computational Investigations of 2 Methyl 3 Phenylthiophene

Quantum Chemical Methodologies Applied to Thiophene (B33073) Systems

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 2-Methyl-3-phenylthiophene. These computational techniques model the electronic structure of molecules to predict their behavior and characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for investigating the properties of thiophene-based molecules due to its excellent balance of accuracy and computational cost. nih.govresearchgate.net The B3LYP hybrid functional is frequently employed for such studies, often paired with basis sets like 6-31G(d) or the more extensive 6-311++G(d,p) to achieve reliable results for medium to large-sized molecules. nih.gov

DFT calculations also provide optimized bond lengths and angles. For example, in various 3-phenylthiophene (B186537) derivatives, the C-C bond lengths within the benzene (B151609) ring are typically found to be between 1.362 and 1.408 Å, which is intermediate between a typical C-C single bond and a C=C double bond, indicative of aromatic delocalization. nih.gov

Table 1: Representative Optimized Geometrical Parameters for 3-Phenylthiophene Derivatives (B3LYP/6-311++G(d,p)) Note: Data is for related 3-phenylthiophene derivatives, as specific data for this compound was not available in the cited literature. The table illustrates typical values obtained through DFT calculations for this class of compounds.

| Parameter | 3-(4-fluorophenyl)thiophene (B192847) | 3-(4-nitrophenyl)thiophene | 3-(4-cyanophenyl)thiophene |

| Dihedral Angle (Thiophene-Benzene) | 35.73° | 33.51° | 34.00° |

| C2-S-C5 Bond Angle (Thiophene) | 91.46° | 91.36° | 91.40° |

| Data sourced from a study on 3-phenylthiophene derivatives. nih.gov |

Ab Initio Molecular Orbital Calculations (e.g., G3, CASSCF, MP2-CAS)

While DFT is a workhorse for ground-state properties, more computationally intensive ab initio (from first principles) methods are often required to accurately describe more complex phenomena like excited states and photochemical reaction mechanisms.

Methods such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (MP2-CAS) are employed to investigate the photochemistry of thiophenes. For example, these methods have been used to explore the mechanisms of photochemical isomerization in derivatives like 2-phenylthiophene (B1362552), identifying intermediates and transition states that are not accessible via ground-state calculations. clockss.org The choice of the "active space"—the set of orbitals and electrons most critical to the chemical process—is crucial for the accuracy of CASSCF calculations. clockss.org

Higher-level ab initio methods like the Gaussian-n (Gn) theories (e.g., G3) are used to calculate highly accurate thermochemical data, such as heats of formation for thiophene derivatives. nih.gov Møller-Plesset perturbation theory (MP2) has also been applied to study the potential energy surfaces of phenylthiophenes, providing insights into the energetics of ring rotation. vulcanchem.com These advanced methods, while computationally demanding, provide a deeper understanding of the complex potential energy surfaces governing the reactivity and photophysics of these molecules.

Electronic Properties and Molecular Orbitals

The arrangement and energy of molecular orbitals dictate the electronic and optical properties of a compound, its chemical reactivity, and its potential for use in electronic devices.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap (Eg), is a critical parameter that provides a first approximation of the lowest energy electronic excitation possible in the molecule. researchgate.net A smaller gap generally corresponds to a molecule that is more easily excited and will absorb light at longer wavelengths.

For thiophene-based materials, the HOMO and LUMO are typically π and π* orbitals, respectively, distributed across the conjugated backbone. In the case of this compound, the π-system extends over both the thiophene and phenyl rings. Theoretical calculations on related compounds provide insight into these values. For instance, a DFT study on 2-methyl-5-nitro-3-phenylthiophene (B15452433) revealed a HOMO-LUMO gap of 3.2 eV, suggesting its potential as a semiconductor material. In another study, various 3-substituted thiophene-2-carboxamide derivatives were found to have energy gaps ranging from 3.11 to 3.83 eV. researchgate.net These values indicate that such compounds are typically stable and absorb light in the ultraviolet region of the spectrum.

Table 2: Calculated Frontier Orbital Energies (eV) for Phenylthiophene Derivatives Note: This table presents data for various phenylthiophene derivatives to illustrate the typical range of HOMO-LUMO energies and gaps for this class of compounds.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 2-Phenylthiophene | TD/DFT/B3LYP/6-31G+(d,p) | -5.99 | -0.54 | 5.45 | clockss.org |

| 2-Methyl-5-nitro-3-phenylthiophene | DFT | - | - | 3.2 | |

| 3-Amino-4-(p-chlorophenyl)thiophene-2-carboxylate | DFT/B3LYP/6-311++G(d,p) | -5.58 | -1.99 | 3.59 | mdpi.com |

| 3-Amino-4-(p-bromophenyl)thiophene-2-carboxylate | DFT/B3LYP/6-311++G(d,p) | -5.59 | -2.01 | 3.58 | mdpi.com |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform. Some atoms bear a partial positive charge, while others have a partial negative charge. This charge distribution can be quantified using methods like Mulliken population analysis or visualized using Molecular Electrostatic Potential (MEP) maps. nih.gov

An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. cardiff.ac.uk It is a color-coded map where different colors represent different values of the electrostatic potential. researchgate.net Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green or yellow areas represent regions of neutral or intermediate potential. acs.org

For thiophene derivatives, MEP maps reveal that the sulfur atom and the π-system of the rings are generally regions of negative potential, while the hydrogen atoms are regions of positive potential. mdpi.com In a DFT study of 3-phenylthiophene derivatives, Mulliken charge analysis was performed to quantify the partial charges on each atom, providing a numerical basis for the trends visualized in the MEP maps. nih.gov These maps are invaluable for predicting intermolecular interactions and the sites of chemical reactivity. cardiff.ac.ukacs.org

Ionization Potentials and Oxidation Potentials

The ionization potential (IP) is the energy required to remove an electron from a molecule in the gaseous phase. It can be estimated theoretically from the negative of the HOMO energy, according to Koopmans' theorem, although more accurate methods are available. aau.edu.et For example, DFT calculations using the B3LYP and Hartree-Fock (HF) methods for 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene yielded ionization potentials of -0.30456 and -0.30501 eV, respectively.

The oxidation potential is the potential at which a molecule is oxidized (loses an electron) in solution and is an experimentally measurable quantity, typically determined by cyclic voltammetry. It is directly related to the HOMO energy level; a higher (less negative) HOMO energy corresponds to a lower oxidation potential, meaning the compound is easier to oxidize.

Studies on phenylthiophene derivatives have shown well-defined, reversible, or quasi-reversible oxidation waves. For a series of phenylthiophene-dipicolinic acid emitters, oxidation potentials were measured between 0.91 V and 1.29 V (vs. Ag/Ag+). The oxidation potential of 3-methylthiophene (B123197) has also been studied electrochemically. These electrochemical properties are crucial for the application of thiophene derivatives in organic electronics, such as in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where the alignment of energy levels is key to device performance.

Thermochemical Studies

Thermochemical properties, such as the enthalpy of formation, are fundamental to understanding the stability and energy content of a molecule. These values are crucial for process design, safety assessments, and for predicting the energetics of chemical reactions. Both experimental and computational methods are employed to determine these properties for thiophene derivatives.

The standard molar enthalpy of formation (ΔfHm°) is a key thermochemical parameter. For thiophene derivatives, this value has been determined through experimental techniques and validated with computational calculations.

Experimental Determination: Experimental values for the enthalpy of formation of solid crystalline compounds are often derived from their standard molar enthalpy of combustion (ΔcHm°). This is measured using techniques like rotating-bomb combustion calorimetry. researchgate.netresearchgate.net To obtain the gas-phase enthalpy of formation, the enthalpy of sublimation (ΔcrgHm°) is required. This can be determined by measuring the temperature dependence of the compound's vapor pressure using the Knudsen effusion mass-loss technique and applying the Clausius–Clapeyron equation. researchgate.netresearchgate.net

While direct experimental data for this compound is not prominently available, studies on closely related compounds provide valuable insight. For instance, the standard molar enthalpy of formation in the condensed phase for 3-acetyl-2-methyl-5-phenylthiophene (B1301570) was determined to be -(104.3 ± 3.1) kJ·mol⁻¹, with a corresponding enthalpy of sublimation of (108.9 ± 0.4) kJ·mol⁻¹. researchgate.netresearchgate.net

Computational Calculation: In the absence of experimental data, computational chemistry offers powerful tools for predicting thermochemical properties. nih.gov High-level ab initio molecular orbital calculations, such as the G2 and G3 composite methods, have been successfully used to calculate the enthalpies of formation for acetylthiophenes. researchgate.net These calculations often involve using atomization and isodesmic reactions to achieve results that are in very good agreement with experimental findings. researchgate.netumsl.edu

Density Functional Theory (DFT) methods, particularly functionals like B3LYP, M06-2X, and B2PLYP-D3, are also widely used for thermochemical and kinetic studies of heterocyclic aromatic compounds. nih.gov For alkyl-substituted thiophenes, methods like quasi-isodesmic reactions and the connectivity-based hierarchy (CBH) have yielded enthalpies of formation close to experimental values, especially with the B2PLYP-D3/cc-pVTZ level of theory. acs.org The PM3 semi-empirical method has also been noted for providing a good correlation with experimental data for some carbonyl derivatives of thiophene. nih.gov

| Compound | Parameter | Value (kJ·mol⁻¹) | Method |

|---|---|---|---|

| 3-Acetyl-2-methyl-5-phenylthiophene | ΔfHm°(cr) | -104.3 ± 3.1 | Rotating-Bomb Combustion Calorimetry researchgate.netresearchgate.net |

| 3-Acetyl-2-methyl-5-phenylthiophene | ΔcrgHm° | 108.9 ± 0.4 | Knudsen Effusion / Clausius–Clapeyron researchgate.net |

| 2-Phenylpyridine | ΔfHm°(g) | 228.3 ± 5.8 | Static Bomb Combustion Calorimetry researchgate.net |

| 3-Phenylpyridine | ΔfHm°(g) | 240.9 ± 5.5 | Static Bomb Combustion Calorimetry researchgate.net |

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are indispensable for exploring the intricate details of chemical reaction mechanisms. By modeling the energy landscape and the time-evolution of a system, researchers can gain insights that are often inaccessible through experimental means alone.

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. pythoninchemistry.orgwayne.edu By mapping this multidimensional landscape, chemists can identify stable molecules (energy minima), transition states (saddle points), and the lowest energy pathways connecting them, known as the reaction coordinate. pythoninchemistry.orgwayne.edulibretexts.org

For thiophene derivatives, PES analysis has been used to investigate various reactions.

Photochemical Isomerization: The mechanisms of photochemical isomerizations of substituted thiophenes have been explored by calculating the PES. researchgate.net These studies identify conical intersections, which are crucial points on the excited-state surface that facilitate the conversion from reactant to photoproduct. researchgate.net

Conformational Analysis: For molecules with rotational freedom, such as the bond between the phenyl and thiophene rings, PES analysis can determine the most stable conformers (e.g., syn-gauche and anti-gauche) and the energy barriers for rotation between them. researchgate.net

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This technique allows for the study of the dynamic behavior of systems, including conformational changes and intermolecular interactions, providing a temporal dimension to the static picture offered by PES analysis. mdpi.comtandfonline.com

In the context of phenylthiophene derivatives, MD simulations have been employed to:

Assess Binding Stability: For thiophene compounds with potential biological activity, MD simulations can assess the stability of the molecule when bound to a biological target, such as a protein. tandfonline.comresearchgate.net A simulation of up to 200 nanoseconds can reveal how the compound and its target interact and whether the binding pose is stable over time. tandfonline.comresearchgate.net

Explore Chiral Cavity Shapes: In materials science, MD simulations have been used to explore the shape and dynamics of chiral cavities in polymers based on phenylcarbamate-substituted amylose. mdpi.com These simulations showed that the substitution pattern (e.g., 2,5-disubstitution vs. 3,5-disubstitution) significantly impacts the cavity shape, which is crucial for applications in enantioseparation. mdpi.com The steric hindrance caused by a methyl group at the 2-position was observed to hinder the cavity. mdpi.com

Spin Density Distribution in Radical Cations for Reactivity Prediction

For reactions that proceed through radical intermediates, the distribution of unpaired electron spin density is a powerful predictor of reactivity. The radical cation of an aromatic compound, often formed during electrochemical oxidation or photochemically induced electron transfer, plays a key role in processes like polymerization and coupling reactions.

The reactivity of radical cations can be inferred from their unpaired electron spin densities, which can be calculated using quantum chemical methods like Density Functional Theory (DFT) at the B3LYP/6-31G* level or the Unrestricted Hartree-Fock (UHF) method. researchgate.netrsc.org The regions of the molecule with the highest spin density are the most likely sites for subsequent reactions.

Advanced Applications of 2 Methyl 3 Phenylthiophene and Its Polymeric Forms in Materials Science

Energy Storage Systems

The introduction of a phenyl group into the polythiophene backbone serves to stabilize the conjugated π-bond system. nih.gov This structural modification makes poly(phenylthiophene) and its derivatives attractive low band gap materials for energy storage applications, particularly in supercapacitors. nih.gov

Supercapacitor Applications of Poly(phenylthiophene)

Poly(phenylthiophene) and its derivatives have been identified as promising active materials for electrochemical capacitors, also known as supercapacitors. acs.org These materials are particularly suited for Type III supercapacitors, which utilize polymers that can be both n-doped (reduction) and p-doped (oxidation). acs.orgosti.govacs.org This dual-doping capability allows for a high cell voltage, a key factor in increasing energy density. acs.org

Research into various substituted poly(3-phenylthiophene)s has demonstrated their potential for high-performance energy storage. For instance, electroactive polymers derived from monomers like 3-(4-fluorophenyl)thiophene (B192847) and 3-(4-cyanophenyl)thiophene have been electrochemically deposited and tested. acs.orgosti.gov The performance of these polymer films, including their morphology and electrochemical characteristics, is influenced by the electrolytes used during their growth and cycling processes. acs.orgosti.gov

Model single-cell devices constructed with these materials have achieved high operating voltages of 2.8–2.9 V. acs.orgosti.gov These devices have shown significant energy and power densities. For example, active material energy densities of up to 50 Wh/kg and power densities as high as 5 kW/kg have been reported. acs.orgosti.gov The long-term stability of these polymers is also a critical aspect of their application, with studies showing successful repeated charging and discharging over 1000 cycles. acs.orgosti.gov

Chemically synthesized polythiophene (PTh) and poly(para-fluorophenyl)thiophene (PFPT) have been evaluated as active materials, yielding specific capacity values of 40 mAh/g and 7 mAh/g, respectively. free.fr Supercapacitors built with these materials achieved specific capacitances of 260 F/g for PTh and 110 F/g for PFPT. free.fr In another study, polythiophene nanoparticles synthesized via a cationic surfactant-assisted method were used to fabricate a symmetric redox supercapacitor. researchgate.net This device exhibited a specific capacitance of 134 F/g, with calculated energy and power densities of 8 Wh/kg and 396 W/kg, respectively. researchgate.net

The table below summarizes the performance of various poly(phenylthiophene) derivatives in supercapacitor applications.

| Polymer Derivative | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (kW/kg) | Cell Voltage (V) | Citation |

| Poly 3-(phenylthiophene) derivatives | - | up to 50 | up to 5 | 2.8-2.9 | acs.orgosti.gov |

| Polythiophene (PTh) | 260 | - | - | 2.3-3.0 | free.fr |

| Poly(para-fluorophenyl)thiophene (PFPT) | 110 | - | - | 2.3-3.0 | free.fr |

| Polythiophene (PTh) Nanoparticles | 134 | 8 | 0.396 | - | researchgate.net |

| Poly(thieno[3,4-b]furan) (PDEQ) | 201 | 11 | 20 | 2.5 | acs.org |

| Poly(dithieno[3,2-b:2',3'-d]benzothiophene) (PDDDBT) | 91 | 4.8 | 55 | 2.5 | acs.org |

Photoresponsive Materials

Thiophene-based materials are highly versatile and are studied intensively for their use in photoresponsive systems due to their environmental stability and the ease with which their properties can be modified synthetically. griffith.edu.au The incorporation of thiophene (B33073) moieties into molecular structures can lead to photochromism, a phenomenon where a compound undergoes a reversible transformation between two forms having different absorption spectra upon light irradiation. scientific.netacs.orgfigshare.com These changes in optical properties can be harnessed for various applications, including optical data storage and molecular switches. griffith.edu.auscientific.net

Photochromic Systems Incorporating Thiophene Moieties

A significant class of photochromic systems incorporating thiophene is the diarylethenes, which typically feature two thiophene rings bridged by a photoreactive ethene group, often a perfluorocyclopentene unit. griffith.edu.au These molecules exhibit excellent thermal stability and high fatigue resistance, meaning they can be switched between their open and closed forms many times without degradation. griffith.edu.au

A well-studied example is 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene, a derivative that showcases reversible photochromic reactions even in a single-crystalline phase. researchgate.net Upon irradiation with UV light (e.g., 366 nm), the colorless open-ring form undergoes cyclization to a colored closed-ring isomer. scientific.netresearchgate.net This process is reversible, and the original colorless state can be restored by irradiation with visible light. scientific.netresearchgate.net The photochemical and photophysical properties are strongly influenced by the substituents on the thiophene moiety. chimia.ch For instance, replacing a methyl group with a phenyl group at the 5-position of the thiophene ring can shift the absorption maximum of the closed form to longer wavelengths. chimia.ch

The integration of these photochromic thiophene units into polymer backbones creates advanced photoresponsive materials. nih.govacs.org This approach designs polymers with photochromic moieties attached as pendants to the main conjugated chain, which allows for electronic influence along the polymer backbone without causing significant conformational changes that could hinder performance in solid-state devices. nih.govacs.org These materials exhibit reversible changes in their optical and electronic properties, making them suitable for applications like optical recording. scientific.netacs.orgfigshare.com For example, a novel diarylethene based on a thiophene moiety was shown to change from colorless to violet under UV light, a process that was reversible with visible light, both in solution and when embedded in a poly(methyl methacrylate) (PMMA) film. scientific.net

The table below details the photochromic properties of selected thiophene-based systems.

| Compound/System | Irradiation for Ring-Closing | Irradiation for Ring-Opening | Color Change | Key Finding | Citation |

| Diarylethene with thiophene moiety | UV Light | Visible Light | Colorless to Violet | Reversible photochromism in solution and PMMA film; successful use in optical storage. | scientific.net |

| 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene | 366 nm light | Visible light (>480 nm) | Colorless to Blue | Reversible photochromism in the single-crystalline phase. | researchgate.net |

| Dithienylethene-phenanthroline ligand with phenyl group at 5-position | UV Light | Visible Light / Thermal | Colorless to colored (absorption max at 575 nm) | Phenyl group shifts absorption maximum compared to methyl-substituted version. | chimia.ch |

| Bicyclic Aziridine with thiophene moiety (Th-DABH) | Light | Light / Thermal | - | Photogenerated state has a significantly longer lifetime in the solid state (176 times longer than in methanol (B129727) solution). | acs.orgfigshare.com |

Derivatives and Structure Property Relationships of 2 Methyl 3 Phenylthiophene Analogs Non Biological Focus

Influence of Substituent Position and Electronic Nature on Molecular and Polymeric Properties

The properties of molecules and polymers derived from 2-methyl-3-phenylthiophene are intrinsically linked to the nature and position of substituents on both the thiophene (B33073) and phenyl rings. These modifications can profoundly alter the electronic landscape of the molecule, thereby influencing its behavior in larger assemblies and materials.

The introduction of various functional groups onto the 3-phenylthiophene (B186537) backbone allows for the fine-tuning of its electronic properties, such as oxidation potentials and energy gaps. Theoretical and experimental studies on 3-(p-X-phenyl)thiophene monomers, where 'X' represents a substituent on the phenyl ring, have demonstrated a clear correlation between the electron-donating or electron-withdrawing nature of the substituent and the monomer's oxidation potential. researchgate.net

Electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), tend to lower the oxidation potential, making the monomer easier to oxidize. Conversely, electron-withdrawing groups, like acetyl (-COCH₃) and nitro (-NO₂), increase the oxidation potential. This relationship can be quantified and is influenced by both the resonance and inductive effects of the substituents. researchgate.net

| Substituent (X) | Oxidation Potential (V vs. Ag/AgCl) |

|---|---|

| -OCH₃ | 1.10 |

| -CH₃ | 1.15 |

| -H | 1.20 |

| -COOC₂H₅ | 1.28 |

| -COCH₃ | 1.30 |

| -NO₂ | 1.42 |

In the context of polymeric materials, the nature of the side group has a significant impact on the properties of polythiophenes. For instance, a comparative study of poly(3-hexylthiophene) (P3HT), poly(3-hexyloxythiophene) (P3HOT), and poly(3-phenylthiophene) (P3PhT) revealed that the side group influences molecular weight, effective conjugation length, and thermal stability. researchgate.net The stronger electron-donating character of the alkoxy group in P3HOT, for example, leads to a longer effective conjugation length compared to the alkyl group in P3HT and the aryl group in P3PhT. researchgate.net

Furthermore, density functional theory (DFT) calculations on substituted polythiophenes have shown that while singly bonded substituents like methyl, amino, or nitro groups have a minor effect on the polymer's band gap, phenyl-substituted polythiophenes can exhibit significantly modified band gaps. beilstein-journals.orgresearchgate.net This highlights the unique role of the phenyl group in modulating the electronic structure of the polymer backbone.

Stereochemical Considerations and Atropisomerism in Thiophene Derivatives

The substitution pattern of this compound introduces important stereochemical considerations. The rotation around the single bond connecting the thiophene and phenyl rings can be sterically hindered, potentially leading to a form of axial chirality known as atropisomerism. Atropisomers are stereoisomers that can be isolated due to restricted rotation.

The barrier to rotation is influenced by the size and nature of the substituents ortho to the bond axis. In the case of this compound, the methyl group at the 2-position of the thiophene ring and any substituents on the ortho positions of the phenyl ring would contribute to this rotational barrier.

Calculated rotational barriers for related thiophene-phenyl systems provide insight into the energetic requirements for interconversion between different conformations. For example, studies on thiophene-phenyl azomethines have quantified the rotational barriers around the N-aryl and C-thiophene bonds. While substitution on the thiophene ring was found to have a minimal effect on the C-thiophene bond rotation barrier, substitution on the phenyl ring significantly impacted the N-aryl bond rotation barrier. acs.org

| Compound/Bond | Rotational Barrier (kJ/mol) |

|---|---|

| CH-Thiophene Bond | ~12 |

| N-Aryl Bond (unsubstituted phenyl) | ~20 |

| N-Aryl Bond (tert-butyl substituted phenyl) | >40 |

These findings suggest that with appropriate substitution, stable atropisomers of this compound derivatives could be synthesized. The torsional profiles of thiophene oligomers have also been systematically studied, revealing that the energy difference between syn and anti conformations is generally small, but the rotational barriers can be significant, ranging from approximately 2 to 4 kcal/mol. nsf.gov

This compound and Related Compounds as Synthetic Intermediates

Thiophene derivatives are valuable building blocks in organic synthesis due to their versatile reactivity. This compound and its analogs are no exception, serving as precursors for more complex molecular architectures. A known synthetic route to this compound involves the decarboxylation of 5-methyl-4-phenyl-2-thiophenecarboxylic acid at high temperatures.

The synthesis of 2,3-disubstituted thiophenes, a class to which this compound belongs, has been achieved through various methodologies. One approach involves a tandem thia-Michael/aldol reaction of allenyl esters and mercaptoacetaldehyde, followed by dehydration. clockss.org Another method describes a two-step synthesis from trans-2-aryl-3-nitrocyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol. rsc.org These synthetic strategies highlight the accessibility of the 2,3-disubstituted thiophene core for further functionalization.

Furthermore, palladium-catalyzed coupling reactions have been employed to synthesize 2,3-disubstituted benzo[b]thiophenes, which are structurally related to this compound. nih.gov These methods often involve the coupling of terminal acetylenes with ortho-halo thioanisoles followed by electrophilic cyclization. The ability to introduce a variety of substituents through these methods underscores the utility of these thiophene-based intermediates in constructing diverse molecular frameworks.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient route to novel heterocyclic compounds. Thiophene derivatives have been successfully synthesized using MCRs, demonstrating the potential for this compound and its analogs to be employed in such reactions. researchgate.netsemanticscholar.org

While specific examples detailing the use of this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented, the general reactivity of thiophenes suggests their applicability. The Passerini reaction, for instance, involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. nih.gov The Ugi reaction is a four-component reaction that typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. beilstein-journals.org

The synthesis of various thiophene derivatives through MCRs often involves reactions like the Gewald reaction, which is a one-pot synthesis of 2-aminothiophenes. researchgate.net The reactivity of the thiophene ring and its substituents in this compound could be harnessed in novel MCRs to generate libraries of complex molecules with potential applications in materials science. The development of new MCRs involving thiophene scaffolds remains an active area of research. semanticscholar.org

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes to 2-Methyl-3-phenylthiophene

The chemical industry's increasing focus on sustainability is driving a paradigm shift in the synthesis of heterocyclic compounds. numberanalytics.com Traditional methods often involve harsh reaction conditions, toxic solvents, and significant waste generation. numberanalytics.com Future research on this compound will prioritize the development of "green" synthetic routes that are not only efficient but also environmentally responsible.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and improve energy efficiency compared to conventional heating methods. numberanalytics.com Its application to thiophene (B33073) synthesis represents a significant step towards greener chemical processes. rasayanjournal.co.inua.es

Use of Green Solvents: Replacing traditional, volatile organic solvents with greener alternatives is a cornerstone of sustainable chemistry. numberanalytics.com Research has demonstrated the effectiveness of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and eucalyptol (B1671775) for synthesizing thiophene derivatives, often with improved yields compared to conventional solvents like toluene. researchgate.net

Advanced Catalytic Systems: The development of novel catalysts is crucial. This includes metal-free heterogeneous catalysts that can be easily recovered and reused, minimizing waste. ua.es Furthermore, palladium-catalyzed direct arylation methods offer a more atom-economical approach to forming C-C bonds, reducing the need for pre-functionalized starting materials and the generation of stoichiometric byproducts. beilstein-journals.org

Multicomponent and One-Pot Reactions: Designing synthetic pathways where multiple bonds are formed in a single operation (one-pot) from several starting materials (multicomponent reactions) significantly improves efficiency and reduces waste from intermediate purification steps. mdpi.comfrontiersin.org Applying these principles to the synthesis of this compound would streamline its production.

| Approach | Traditional Method | Sustainable Alternative | Key Advantages |

|---|---|---|---|

| Heating | Conventional reflux (e.g., oil bath) | Microwave Irradiation | Reduced reaction time, energy savings, higher yields. numberanalytics.com |

| Solvent | Toluene, Dichloromethane (B109758) | 2-MeTHF, CPME, Eucalyptol, Water, PEG-400 | Reduced toxicity and environmental impact, potential for improved yield. researchgate.netniscpr.res.in |

| Catalysis | Stoichiometric reagents, homogeneous catalysts | Reusable heterogeneous catalysts, metal-free catalysts | Ease of separation, reduced metal contamination, catalyst recycling. ua.es |

| Process | Multi-step synthesis with isolation of intermediates | One-pot / Multicomponent reactions | Higher atom economy, reduced waste, time and cost savings. mdpi.com |

Advanced Mechanistic Studies using Hybrid Computational-Experimental Approaches

A profound understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. The synergy between computational chemistry, particularly Density Functional Theory (DFT), and experimental studies provides an unprecedented level of insight into the intricate details of chemical transformations. nih.gov

Future mechanistic investigations for this compound and its reactions will likely focus on:

Elucidating Reaction Pathways: Hybrid approaches can map out the entire energy landscape of a reaction, identifying transition states and intermediates. nih.govacs.org This is crucial for understanding the regioselectivity in C-H activation reactions or the cyclization dynamics in thiophene ring formation. mdpi.com

Predicting Molecular Properties: DFT calculations can accurately predict various properties, including molecular geometry, vibrational frequencies (FT-IR spectra), and electronic characteristics like HOMO-LUMO energy gaps, before a molecule is ever synthesized. mdpi.commdpi.com This predictive power accelerates the discovery of molecules with desired properties.

Understanding Photophysics: For applications in optoelectronics, understanding how molecules like this compound and its derivatives interact with light is critical. Combined computational and experimental studies can unravel complex photophysical processes, such as intersystem crossing, by identifying the specific molecular motions and electronic states involved. nih.gov

| Area of Study | Computational Contribution (e.g., DFT) | Experimental Contribution | Combined Insight |

|---|---|---|---|

| Reaction Pathways | Calculates energies of intermediates and transition states. nih.gov | Kinetic studies, isotope effect measurements, product analysis. acs.org | Confirmation of reaction mechanism (e.g., concerted vs. stepwise). nih.gov |

| Spectroscopy | Simulates IR, NMR, and UV-Vis spectra. mdpi.commdpi.com | Measures actual spectra of synthesized compounds. | Accurate assignment of spectral peaks to molecular vibrations and electronic transitions. |

| Electronic Properties | Calculates HOMO/LUMO energies, electron affinity, ionization potential. mdpi.com | Cyclic voltammetry, UV-Vis absorption spectroscopy. | Structure-property relationships for designing electronic materials. acs.org |

| Photophysics | Models excited state dynamics and potential energy surfaces. nih.gov | Transient absorption spectroscopy, fluorescence lifetime measurements. | Understanding of energy relaxation and charge transfer processes. nih.gov |

Rational Design of this compound Derivatives for Specific Material Functions

This compound serves as a foundational scaffold that can be systematically modified to create a vast library of derivatives with tailored properties. This "rational design" approach is a cornerstone of modern materials science, enabling the creation of molecules optimized for specific functions, particularly in organic electronics. acs.org

Future design strategies will involve:

Tuning Electronic Properties: The electronic nature of the thiophene ring can be precisely controlled by introducing electron-donating or electron-withdrawing groups. acs.orgwiley.com This strategy allows for the fine-tuning of the HOMO and LUMO energy levels, which is critical for optimizing performance in devices like organic solar cells (OSCs) and organic field-effect transistors (OFETs). wiley.comresearchgate.net

Developing Novel Emitters and Sensitizers: The inherent photophysical properties of the phenylthiophene core make it an attractive candidate for developing new materials for organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs). acs.orgresearchgate.net

Creating Advanced Spasmolytic Agents: Research has shown that certain thiophene derivatives exhibit biological activity. nih.govnih.gov Designing and synthesizing new derivatives of this compound could lead to novel therapeutic agents with specific biological targets.

| Derivative Class | Modification Strategy | Target Property | Potential Application |

|---|---|---|---|

| Donor-Acceptor (D-A) Chromophores | Attaching electron-withdrawing groups (e.g., cyano, benzothiadiazole). acs.orgresearchgate.net | Lowered HOMO-LUMO gap, red-shifted absorption. wiley.com | Organic Solar Cells (OSCs), Nonlinear Optics (NLO). researchgate.net |

| π-Conjugated Systems | Extending the conjugated system with additional aromatic or vinyl groups. | Increased charge carrier mobility. researchgate.net | Organic Field-Effect Transistors (OFETs). |

| Luminescent Materials | Incorporation into push-pull architectures or complexation with metals. acs.org | High photoluminescence quantum yield. | Organic Light-Emitting Diodes (OLEDs). |

| Biologically Active Molecules | Introducing pharmacophores like amides and sulfonamides. nih.govresearchgate.net | Specific binding to biological targets (e.g., enzymes, receptors). | Pharmaceuticals (e.g., anti-inflammatory, kinase inhibitors). nih.gov |

Exploration of Self-Assembly and Nanostructured Architectures of Poly(phenylthiophene) Systems

While the properties of a single molecule are important, the performance of a material in a solid-state device is often dictated by how those molecules arrange themselves. The spontaneous organization of molecules into well-defined, ordered structures is known as self-assembly. nih.govmdpi.com For polymers derived from this compound—poly(phenylthiophene)s—controlling this self-assembly is a critical frontier.

Emerging trends in this area include:

Controlling Polymer Regioregularity: The way monomer units are connected in the polymer chain (regioregularity) has a profound impact on its ability to self-assemble into ordered, crystalline domains. cambridge.org Developing polymerization methods that yield highly regioregular poly(phenylthiophene) is essential for achieving high charge carrier mobility. cmu.edu

Engineering Side-Chain Interactions: The substituents on the polymer backbone (side chains) can be designed to promote specific intermolecular interactions (e.g., π-π stacking, van der Waals forces), guiding the self-assembly process into desired nanostructures like nanofibers or lamellae.

Creating Functional Nanocomposites: Blending or stacking poly(phenylthiophene)s with other materials, such as metal oxides or other polymers, can create composite systems with synergistic properties, enhancing their performance in devices like electrochemical capacitors and solar cells. researchgate.netacs.org The self-assembly of the polymer component is key to creating the optimal morphology for device function.

| Controlling Factor | Description | Impact on Nanostructure | Relevance to Performance |

|---|---|---|---|

| Regioregularity | The head-to-tail (HT) vs. head-to-head (HH) coupling of monomer units. cambridge.org | High HT content promotes planar backbones and ordered packing. cmu.edu | Increases charge carrier mobility for better transistor and solar cell efficiency. cambridge.org |

| Side-Chain Engineering | Modifying the length and chemical nature of alkyl or other side chains. | Influences inter-chain distance and packing density. | Tunes solubility for processing and modulates electronic coupling between chains. |

| Solvent & Processing | Choice of solvent, annealing temperature, and deposition method. | Affects the kinetics of self-assembly, leading to different domain sizes and orientations. | Optimizes the bulk morphology of the active layer for efficient charge transport. researchgate.net |

| Blending with Other Materials | Creating bulk heterojunctions with electron acceptors or other components. wiley.com | Forms an interpenetrating network with controlled domain sizes. | Crucial for charge separation and collection in organic solar cells. wiley.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-3-phenylthiophene derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves refluxing intermediates (e.g., cyclohexenyl or tert-butyl derivatives) with anhydrides in dry dichloromethane under nitrogen protection. For example, compound 2 (a related derivative) was synthesized by reacting intermediate 11f with cis-1,2,3,6-tetrahydrophthalic anhydride (1.2 equiv) at reflux overnight, yielding 67% after HPLC purification . Optimization includes adjusting stoichiometry, solvent polarity, and purification methods (e.g., gradient elution with methanol-water). Lower yields (e.g., 47% for compound 3 ) may arise from steric hindrance or side reactions, necessitating tailored anhydride selection .

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound analogs?

- Methodological Answer :

- 1H NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm for phenyl groups) and methyl substituents (δ 1.2–2.5 ppm). For example, compound 2 showed distinct peaks for cyclohexenyl protons at δ 1.5–2.3 ppm .

- 13C NMR : Carboxylic carbons appear at δ 165–175 ppm, while thiophene carbons resonate at δ 120–140 ppm .

- IR : Absorptions at ~1700 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (NH stretch) confirm functional groups. Compound 3 exhibited C=O peaks at 1680 cm⁻¹ and NH at 3300 cm⁻¹ .

Q. What safety protocols are critical when handling this compound and its derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, face shields, and safety glasses compliant with EN 166 or NIOSH standards to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during reflux or solvent evaporation .

- Waste Disposal : Segregate waste and consult certified agencies for disposal of halogenated or sulfur-containing byproducts .

Advanced Research Questions

Q. How do substituents on the thiophene ring influence the biological activity of this compound derivatives?

- Methodological Answer : Fluorine or chloroacetyl groups enhance pharmacological profiles. For instance, methyl 2-(3-fluorobenzamido)thiophene-3-carboxylate exhibits antimicrobial activity due to electron-withdrawing fluorine increasing membrane permeability . Comparative studies using analogs with varying substituents (e.g., methoxy, nitro) can clarify structure-activity relationships (SAR). Quantitative SAR (QSAR) models may leverage logP and Hammett constants to predict bioactivity .

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound derivatives?

- Methodological Answer : Discrepancies in boiling points or phase-change data (e.g., for 3-methylthiophene) arise from measurement techniques (static vs. dynamic methods). Cross-validate using NIST Chemistry WebBook data and computational tools (e.g., Gaussian for enthalpy calculations). For example, phase equilibria studies by Sapei et al. (2009) resolved boiling point inconsistencies via gas chromatography under controlled pressure .

Q. What strategies mitigate low yields in multi-step syntheses of this compound-based heterocycles?

- Methodological Answer :

- Intermediate Stabilization : Protect reactive amines with tert-butyloxycarbonyl (Boc) groups during coupling steps .

- Catalysis : Use palladium catalysts for Suzuki-Miyaura cross-coupling to attach aryl groups without side reactions .

- Purification : Employ reverse-phase HPLC with C18 columns for polar derivatives, as demonstrated for compound 12 (30%→100% methanol gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。